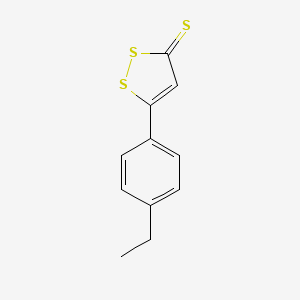

5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918503-90-9 |

|---|---|

Molecular Formula |

C11H10S3 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

5-(4-ethylphenyl)dithiole-3-thione |

InChI |

InChI=1S/C11H10S3/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3 |

InChI Key |

RQALHIVCEHIJEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=S)SS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Dithiole-3-thione Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. journalspress.comscitepress.org For the 3H-1,2-dithiole-3-thione scaffold, several strategic disconnections can be envisioned. A primary disconnection strategy involves breaking the carbon-sulfur bonds of the heterocyclic ring. journalspress.combham.ac.uk This leads back to a 1,3-dicarbonyl compound or a related precursor, which can be subsequently treated with a sulfurating agent to form the desired ring system. nih.govresearchgate.net

Another key disconnection involves the bond between two heteroatoms, such as a sulfur-sulfur bond, which can simplify the precursor molecules. journalspress.com Identifying key structural motifs and functional groups, and their relative positions, is crucial in determining the most effective disconnections. bham.ac.uk For 5-aryl substituted dithiole-3-thiones, the aryl group can be introduced either at the beginning of the synthesis, on the precursor molecule, or in later steps.

Classical Synthetic Routes to 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione Precursors

The classical and most common precursors for the synthesis of 5-substituted-3H-1,2-dithiole-3-thiones are β-keto esters. nih.govresearchgate.netnih.gov For the synthesis of this compound, the required precursor would be an ethyl 3-(4-ethylphenyl)-3-oxopropanoate.

There are several established methods for the synthesis of β-keto esters:

Claisen Condensation: This method involves the condensation of an ester with a ketone in the presence of a strong base. organic-chemistry.org For the target precursor, this would involve the reaction of a 4-ethylacetophenone with a dialkyl carbonate, such as diethyl carbonate, in the presence of a base like sodium ethoxide. lookchem.com

Acylation of Ketone Enolates: Ketones can be converted to their corresponding enolates, which can then be acylated with a suitable acylating agent, such as ethyl chloroformate, to yield the β-keto ester. nih.gov

Reaction of Aldehydes with Ethyl Diazoacetate: Aromatic aldehydes can be condensed with ethyl diazoacetate in the presence of a catalyst, such as molybdenum(VI) dichloride dioxide, to produce β-keto esters. organic-chemistry.org

The choice of method for synthesizing the β-keto ester precursor depends on factors such as the availability of starting materials, reaction conditions, and yield. nih.gov

Contemporary Approaches to the Formation of the 3H-1,2-Dithiole-3-thione Ring System

Modern synthetic methods for constructing the 3H-1,2-dithiole-3-thione ring often focus on efficiency, yield, and functional group tolerance. The sulfuration of 1,3-dicarbonyl compounds remains a cornerstone of this synthesis. nih.govresearchgate.net

Key Sulfurating Reagents:

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a widely used thionating agent in organic synthesis. researchgate.netnih.gov It is often used in combination with elemental sulfur in a high-boiling solvent like xylene or toluene (B28343) to convert 3-oxoesters to 3H-1,2-dithiole-3-thiones. nih.govgoogle.com However, the reactivity of P₄S₁₀ can be highly dependent on its purity. google.comgoogle.com

Lawesson's Reagent (LR): This reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a milder and often more efficient alternative to P₄S₁₀ for thionation reactions. researchgate.netorganic-chemistry.orgresearchgate.net It can convert ketones, esters, and amides to their corresponding thio-analogs. organic-chemistry.org In the synthesis of dithiole-3-thiones from 3-oxoesters, a mixture of Lawesson's reagent and elemental sulfur is often used. nih.gov

P₄S₁₀/Hexamethyldisiloxane (HMDO): The combination of P₄S₁₀ and HMDO has emerged as a highly effective reagent system for the synthesis of dithiole-3-thiones from 3-oxoesters. nih.govaudreyli.comacs.org The addition of HMDO significantly increases the yield and simplifies the workup of the reaction. nih.govgoogle.com

Alternative Synthetic Strategies:

From Alkynes: Terminal alkynes can be converted to 5-substituted 3H-1,2-dithiole-3-thiones in a one-pot procedure. mdpi.com This involves deprotonation, reaction with carbon disulfide, and subsequent treatment with elemental sulfur. nih.gov

From α-Enolic Dithioesters: These compounds can be treated with elemental sulfur and an indium catalyst under solvent-free conditions to afford 3H-1,2-dithiole-3-thiones in good yields. mdpi.com

From Cyclopropenethione Derivatives: Substituted 3H-1,2-dithiole-3-thiones can also be prepared from cyclopropenethione derivatives. researchgate.net

The following table summarizes some contemporary methods for the synthesis of the 3H-1,2-dithiole-3-thione ring system.

| Starting Material | Reagents | Key Features |

| 3-Oxoesters | P₄S₁₀/S₈ | Classical method, often requires high temperatures. nih.govgoogle.com |

| 3-Oxoesters | Lawesson's Reagent/S₈ | Milder conditions, generally higher yields than P₄S₁₀ alone. nih.gov |

| 3-Oxoesters | P₄S₁₀/S₈/HMDO | High yields, simplified workup. nih.govgoogle.comaudreyli.comacs.org |

| Terminal Alkynes | BuLi, CS₂, S₈ | One-pot procedure for 5-substituted derivatives. nih.govmdpi.com |

| α-Enolic Dithioesters | S₈, InCl₃ | Solvent-free conditions, good functional group tolerance. mdpi.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the widely used thionation of 3-oxoesters, several strategies have been developed to enhance yields:

The Role of Hexamethyldisiloxane (HMDO): The addition of HMDO to the P₄S₁₀/sulfur reaction mixture has proven to be a significant advancement. nih.govgoogle.com HMDO is believed to convert highly electrophilic phosphorus byproducts into less reactive silylated phosphates, thereby minimizing side reactions and simplifying purification. nih.govaudreyli.com

Solvent Choice: The reaction is typically carried out in high-boiling aromatic solvents like toluene or xylene. google.com However, other solvents such as chlorobenzene (B131634) and dioxane have also been successfully employed. google.com

Reagent Stoichiometry: The optimal molar ratio of the 3-oxoester to P₄S₁₀ and sulfur is critical. For instance, using approximately 0.6 moles of P₄S₁₀ and 1 gram-atom of sulfur per mole of the 3-oxoester has been found to be effective. google.com

Catalysis: In some syntheses, such as those starting from dialkyl malonates, a catalyst mixture of 2-mercaptobenzothiazole (B37678) and zinc oxide is essential for the reaction to proceed successfully. nih.gov

A comparison of yields for the synthesis of dithiolethiones using different thionating agents is presented in the table below.

| Substrate | Thionating Agent | Yield (%) | Reference |

| Ethyl acetoacetate | P₄S₁₀/S₈/HMDO | High | google.com |

| Various 3-oxoesters | Lawesson's Reagent/S₈ | Generally high | nih.gov |

| 3-Oxo-3-(pyrazin-2-yl)propanoates | P₄S₁₀ | Low (5-16%) | nih.gov |

| 3-Oxo-3-(pyrazin-2-yl)propanoates | Lawesson's Reagent/S₈ | Up to 39% | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of less hazardous reagents, solvent-free conditions, and improved atom economy.

Solvent-Free Reactions: The synthesis of 3H-1,2-dithiole-3-thiones from α-enolic dithioesters using elemental sulfur and an indium catalyst can be performed under solvent-free conditions, which significantly reduces waste. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in various organic syntheses, including thionation reactions. organic-chemistry.org This technique offers a more energy-efficient alternative to conventional heating.

Catalytic Methods: The use of catalysts, such as the copper-catalyzed aerobic oxidative sulfuration of propargylamines, can provide efficient and atom-economical routes to 5-aryl-3H-1,2-dithiole-3-thiones. mdpi.com

Safer Reagents: While P₄S₁₀ is effective, it is a hazardous substance. The development of safer and more environmentally benign thionating agents is an ongoing area of research. The use of Lawesson's reagent can be considered a step in this direction due to its milder nature compared to P₄S₁₀. organic-chemistry.org

Atom Economy: Synthetic routes that proceed via cascade or one-pot reactions, such as the synthesis from terminal alkynes, generally have higher atom economy as they reduce the number of isolation and purification steps. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reaction Mechanisms and Mechanistic Studies of 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione

Electron Density Distribution and Reactivity Hotspots within the 3H-1,2-Dithiole-3-thione System

The reactivity of the 3H-1,2-dithiole-3-thione scaffold is fundamentally governed by the distribution of electron density across its planar, five-membered ring. researchgate.net Computational studies on the parent molecule, 3H-1,2-dithiole-3-thione, provide insight into the electronic landscape and identify key sites for chemical reactions.

The geometry of the 1,2-dithiole-3-thione ring is planar, which facilitates π-electron delocalization across the system. researchgate.net Theoretical calculations, such as those using ab initio/HF and DFT methods, have been employed to determine the partial charges on each atom. researchgate.net These calculations reveal distinct electrophilic and nucleophilic centers. The C3 and C5 positions of the ring are generally electron-deficient, making them susceptible to nucleophilic attack. Conversely, the sulfur atoms, particularly the exocyclic thione sulfur, are electron-rich and act as nucleophilic centers.

The 4-ethylphenyl substituent at the C5 position influences this electron distribution. As an electron-donating group, it increases the electron density within the heterocyclic ring, particularly at the C5 position to which it is attached and, to a lesser extent, the C4 position. This electronic perturbation can affect the regioselectivity and rate of both nucleophilic and electrophilic reactions.

| Atom (in parent 3H-1,2-dithiole-3-thione) | Calculated Mulliken Charge | Predicted Reactivity Hotspot | Influence of 4-Ethylphenyl Group at C5 |

| S1 | -0.063 | Nucleophilic | Minor electronic effect |

| S2 | -0.023 | Nucleophilic | Minor electronic effect |

| C3 | +0.076 | Electrophilic (Attack by Nucleophiles) | Indirectly affected by overall ring electronics |

| C4 | -0.211 | Nucleophilic | Electron density may be slightly increased |

| C5 | +0.016 | Electrophilic (Attack by Nucleophiles) | Electron density significantly increased, potentially reducing electrophilicity |

| S (exocyclic) | -0.215 | Nucleophilic (Attack by Electrophiles) | Electron density increased, enhancing nucleophilicity |

Table 1: Calculated Mulliken charges for the parent 3H-1,2-dithiole-3-thione system and the predicted influence of a 5-(4-ethylphenyl) substituent. Data for the parent compound is based on computational studies. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of the Dithiole-3-thione Core

The distinct electronic nature of the 3H-1,2-dithiole-3-thione core allows it to react with a wide array of both nucleophiles and electrophiles. These reactions can lead to substitution, addition, or complete rearrangement of the heterocyclic scaffold. mdpi.comresearchgate.net

Nucleophilic Reactions: Nucleophiles typically attack the electrophilic carbon centers, C3 and C5. The exocyclic thione sulfur can also be displaced by strong nucleophiles. For instance, treatment with secondary amines can lead to the replacement of the exocyclic sulfur. Reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base, can occur at the C3 position, leading to the formation of 3-alkylidene-3H-1,2-dithioles. researchgate.net

Electrophilic Reactions: The exocyclic thione sulfur is the primary site of electrophilic attack due to its high electron density and polarizability. Alkylation, for example, readily occurs at this position to form 3-(alkylthio)-1,2-dithiolium salts, which are themselves versatile reactive intermediates. researchgate.net The dithiole-3-thione system also reacts with various electrophilic partners in cycloaddition reactions. For example, activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can react with the C=S bond, often leading to subsequent rearrangements and the formation of thiopyrans. mdpi.com

| Reagent Type | Reactivity with Dithiole-3-thione Core | Typical Products |

| Nucleophiles | ||

| Active Methylene Compounds | Attack at C3, displacement of thione sulfur | 3-Alkylidene-3H-1,2-dithioles |

| Organometallic Reagents | Attack at C3 or C5, potential ring opening | Varied, including ring-opened products |

| Amines | Attack at C3, displacement of thione sulfur | 3-imino or 3-amino-1,2-dithioles |

| Electrophiles | ||

| Alkyl Halides | S-alkylation of the exocyclic thione | 3-(Alkylthio)-1,2-dithiolium salts |

| Activated Alkynes (e.g., DMAD) | Cycloaddition across C3=S or C4=C5 | 1,3-Dithioles, Thiopyrans |

| Nitrilimines | 1,3-Dipolar cycloaddition at the thione group | 1,3,4-Thiadiazoles (after sulfur extrusion) mdpi.com |

Table 2: Summary of common nucleophilic and electrophilic reactions involving the 3H-1,2-dithiole-3-thione scaffold.

Pericyclic Reactions and Rearrangements Involving 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione

Pericyclic reactions are concerted processes that occur via a cyclic transition state and are governed by the principles of orbital symmetry. adichemistry.commeta-synthesis.com The 3H-1,2-dithiole-3-thione system is known to participate in several types of pericyclic reactions, most notably cycloadditions. mdpi.comnih.gov

The most studied pericyclic reaction of this scaffold is the 1,3-dipolar cycloaddition. nih.gov The C3=S thione group can act as the two-atom component (dipolarophile) or be part of a larger 1,3-dipole. For instance, its reaction with nitrilimines proceeds as a [3+2] cycloaddition across the C=S bond. This is typically followed by a spontaneous rearrangement involving the extrusion of a sulfur atom from the dithiole ring to yield stable 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

While less common, the C4=C5 double bond, influenced by the electron-donating 4-ethylphenyl group, could theoretically participate as a 2π-electron component in [4+2] Diels-Alder cycloadditions with highly reactive dienes, or the diene component of the dithiole ring could react with a reactive dienophile. Electrocyclic reactions, such as the reversible ring-opening to form a dithioketene derivative, are also mechanistically plausible under thermal or photochemical conditions, although such transformations are not widely reported for this specific system. meta-synthesis.com

Radical Reactions and Single Electron Transfer Processes

The sulfur-rich framework of this compound suggests a capacity to engage in radical reactions, likely initiated by single electron transfer (SET) processes. sigmaaldrich.com SET reactions involve the transfer of a single electron to or from the molecule, generating a radical ion intermediate. utexas.edulibretexts.org

Reductive SET: The dithiole-3-thione system can accept an electron from a potent reducing agent (e.g., an alkali metal or via electrochemical methods) to form a radical anion. This radical anion would have the unpaired electron delocalized over the π-system, with high spin density expected on the sulfur atoms and the C4=C5 bond. Subsequent reactions could include protonation or bond cleavage.

Oxidative SET: Conversely, a one-electron oxidation, potentially mediated by a chemical oxidant or photoredox catalysis, would generate a radical cation. sigmaaldrich.com In this species, the positive charge and radical character would be stabilized by the sulfur atoms and the conjugated 4-ethylphenyl group. A common subsequent step for sulfur-centered radical cations is deprotonation, particularly from an adjacent carbon, leading to the formation of a neutral radical species. researchgate.net For example, a thiol radical cation readily loses a proton to form a thiyl radical. researchgate.net While specific studies on this compound are lacking, these general principles suggest a rich potential for radical-mediated transformations.

Catalyst-Mediated Transformations of the this compound Scaffold

Catalysis plays a crucial role in both the synthesis and transformation of the 1,2-dithiole-3-thione scaffold. These catalysts can be broadly categorized as metal-based catalysts or reagent-type catalysts that facilitate specific bond formations.

Metal Catalysis: Transition metals, particularly copper, have been employed in the synthesis of 5-aryl-3H-1,2-dithiole-3-thiones. For example, a copper-catalyzed aerobic oxidative sulfuration and annulation of propargylamines with elemental sulfur provides an efficient route to this class of compounds. mdpi.com Such methods highlight the ability of metals to mediate the formation of multiple C–S bonds in a tandem process.

Reagent-Based Catalysis: In the synthesis of the dithiole-3-thione ring, phosphorus-based sulfurating agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are commonly used. mdpi.comresearchgate.net These reagents act as sulfur-transfer agents, facilitating the conversion of carbonyl groups (from 1,3-dicarbonyl precursors) into thiocarbonyls and enabling the construction of the sulfur-rich heterocycle. Acid catalysts, such as p-toluenesulfonic acid or silica-adsorbed perchloric acid, are used to promote the condensation of 1,2-dithiols with carbonyl compounds to form related dithiolane structures, and similar principles can apply to transformations of the dithiole-3-thione core. chemicalbook.com

Computational and Theoretical Investigations of 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of molecules like 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione. While specific studies on this exact molecule are not prevalent in the public domain, the principles can be inferred from computational analyses of similar 5-aryl-3H-1,2-dithiole-3-thione and other organosulfur compounds.

DFT calculations can optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from X-ray crystallography where available. For the this compound molecule, these calculations would likely show a largely planar dithiolethione ring, a common feature in this family of compounds. nih.gov The planarity is indicative of electron delocalization within the heterocyclic core.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties. In related triazole-thione compounds, the upper valence band is often dominated by sulfur p-states, while the lower conduction band has significant carbon p-state character. nih.gov This suggests that the sulfur atoms are key sites for electronic activity. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its potential as an electronic material.

The distribution of electron density and the nature of chemical bonds can be further probed using methods like Natural Bond Orbital (NBO) analysis. This would provide insights into the hybridization of atoms and the extent of covalent and non-covalent interactions within the molecule. For the dithiolethione ring, NBO analysis would likely confirm the presence of a conjugated system, contributing to its stability. The calculated atomic charges can pinpoint electrophilic and nucleophilic sites, which is fundamental for predicting reactivity.

Table 1: Representative Calculated Bond Parameters for a 5-Aryl-3H-1,2-dithiole-3-thione Analog

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | S-S | ~2.05 |

| C=S | ~1.65 | |

| C-S | ~1.75 | |

| C=C | ~1.36 | |

| Bond Angle | C-S-S | ~95° |

| S-C=S | ~123° |

Note: The values in this table are illustrative and based on general findings for the 1,2-dithiole-3-thione core structure. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of molecules and their interactions in various environments, such as in a crystal lattice or in solution. nih.gov For this compound, MD simulations can elucidate the nature and strength of intermolecular forces that govern its macroscopic properties. The development of all-atom force fields for organosulfur compounds has improved the accuracy of these simulations. sigmaaldrich.com

In solution, MD simulations can explore the solvation of the molecule and its interactions with solvent molecules. This is particularly relevant for understanding its solubility and how the solvent might influence its conformational preferences. The simulations can also provide insights into the aggregation behavior of these molecules in solution, which can be important for various applications.

The intermolecular interaction energies can be quantitatively assessed using computational methods that partition the total interaction energy into electrostatic, polarization, dispersion, and repulsion components. nih.gov For nonpolar or weakly polar molecules like this compound, dispersion forces are expected to be the dominant attractive interaction. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| Van der Waals Forces | Non-specific attractive and repulsive forces between atoms. | Primary driver of crystal packing and aggregation. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can lead to ordered stacking in the solid state. |

| C-H···S Interactions | Weak hydrogen bonds involving a carbon-hydrogen bond and a sulfur atom. | Can contribute to the stability of the crystal structure. nih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent molecular dipoles. | May play a role depending on the overall molecular dipole moment. |

Prediction of Spectroscopic Signatures (Focus on Theoretical Basis, Not Experimental Results)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). For this compound, these calculations would predict the chemical shifts for the protons and carbons of the ethylphenyl group and the dithiolethione ring. The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities, which make up an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes of vibration. By comparing the calculated frequencies with experimental data, specific absorption bands can be assigned to particular molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic peaks for the C-H stretching of the aromatic and ethyl groups, C=C stretching of the aromatic and dithiole rings, and vibrations involving the C=S and S-S bonds of the dithiolethione ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide the excitation energies and oscillator strengths for the transitions from the ground electronic state to various excited states. For a conjugated system like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

Reaction Pathway Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The synthesis of this compound often involves the sulfurization of a suitable precursor, such as 4-ethylpropenylbenzene.

Computational transition state analysis can be used to investigate the mechanism of this sulfurization reaction. DFT calculations can be employed to locate the transition state structures for various proposed mechanistic steps. The energy barrier, or activation energy, for each step can then be calculated as the energy difference between the transition state and the reactants. The reaction pathway with the lowest energy barrier is generally the most likely to occur.

For the formation of the 1,2-dithiole-3-thione ring from an alkene or alkyne precursor with a sulfur source, several mechanisms could be computationally explored. These might include radical pathways or concerted pericyclic reactions. For instance, in the reaction of benzenesulfonyl azides with alkenes, DFT calculations have been used to determine that a [3+2] cycloaddition pathway is energetically more favorable than a pathway involving a nitrene intermediate. nih.gov A similar approach could be applied to the sulfurization reaction leading to this compound.

By analyzing the geometry of the transition state, chemists can gain insights into the key atomic motions involved in the bond-breaking and bond-forming processes. This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yields and selectivity.

In Silico Screening and Ligand-Target Docking Studies for this compound

In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and to study their interactions with biological targets. researchgate.net Dithiolethiones are known for their potential as anticancer agents, and these computational methods can be applied to investigate the therapeutic potential of this compound. nih.gov

In silico screening involves virtually testing a library of compounds against a specific biological target. For this compound, this could involve screening it against a panel of cancer-related proteins to identify potential targets.

Once a potential target is identified, molecular docking can be used to predict the binding mode and affinity of the compound to the target's binding site. This process involves generating a three-dimensional model of the protein-ligand complex and using a scoring function to estimate the binding energy. A lower binding energy generally indicates a more favorable interaction.

For example, tubulin is a well-known target for many anticancer drugs. Molecular docking studies could be performed to see how this compound might bind to the colchicine (B1669291) or other binding sites on tubulin. nih.govunibo.it Such studies have been performed on other α-tubulin binders, revealing key interactions that lead to the inhibition of microtubule polymerization. nih.gov Another potential target could be the PI3K (phosphoinositide 3-kinase) enzyme, which is often dysregulated in cancer. Docking studies could explore the binding of the dithiolethione to the ATP-binding site or an allosteric site of PI3Kα.

The results from molecular docking can provide valuable information about the key amino acid residues involved in the interaction and can guide the design of more potent and selective analogs.

Table 3: Representative Protein Targets for In Silico Studies of Dithiolethiones

| Protein Target | Function in Cancer | Potential Binding Site |

| Tubulin | Essential for cell division; target of many chemotherapy drugs. | Colchicine site, vinblastine (B1199706) site, taxol site. nih.govunibo.it |

| PI3K (Phosphoinositide 3-kinase) | Key enzyme in cell growth and survival signaling pathways. | ATP-binding pocket, allosteric sites. |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Promotes angiogenesis (formation of new blood vessels) that tumors need to grow. | Kinase domain. researchgate.net |

Biological Activity and Mechanistic Elucidation of 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione

Investigation of Cellular Targets and Molecular Pathways Modulated by 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione

The primary molecular activities of dithiolethiones revolve around their ability to modulate key cellular pathways involved in stress response, inflammation, and cell survival. The central mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Dithiolethiones are understood to interact with Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2. nih.gov By disrupting the Keap1-Nrf2 complex, these compounds prevent the proteasomal degradation of Nrf2, allowing it to accumulate in the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes. nih.govresearchgate.net This action initiates the transcription of a wide array of Phase 2 detoxifying and antioxidant enzymes.

In addition to the Nrf2 pathway, dithiolethiones modulate inflammatory signaling, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.netnih.gov NF-κB is a master regulator of inflammatory responses, and its inhibition by dithiolethiones leads to a downstream reduction in the expression of pro-inflammatory cytokines and other mediators. nih.gov Some research suggests that dithiolethiones may directly modify NF-κB subunits, preventing their binding to DNA. nih.gov Other potential, less characterized targets may include the aryl hydrocarbon receptor (AHR), which can be involved in the regulation of certain genes like UGT1A6. nih.gov

Enzymatic Inhibition and Activation Mechanisms by Dithiole-3-thione Derivatives, e.g., Phase 2 Enzymes

A hallmark of dithiolethione activity is the potent induction of Phase 2 detoxification enzymes. nih.govnih.gov This is a direct consequence of Nrf2 activation. These enzymes play a crucial role in protecting cells from damage by electrophiles and reactive oxygen species (ROS) by converting them into less toxic, more easily excretable forms.

Key enzymes induced by dithiolethiones include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals and ROS. nih.gov

Glutathione (B108866) S-transferases (GSTs): A family of enzymes that conjugate glutathione (GSH) to a wide variety of toxic substrates, neutralizing them. nih.gov

Heme oxygenase-1 (HO-1): An enzyme that breaks down heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.

UDP-glucuronosyltransferases (UGTs): Involved in the conjugation of glucuronic acid to various substrates, increasing their water solubility and facilitating their elimination. nih.gov

The induction of these enzymes is a primary mechanism behind the chemoprotective effects observed with dithiolethiones in preclinical models. nih.gov The parent compound, D3T, is a particularly effective inducer of these enzymes across various tissues. nih.gov

Table 1: Phase 2 and Antioxidant Enzymes Modulated by Dithiolethiones

| Enzyme/Protein | Function | Effect of Dithiolethione Treatment |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification of quinones, antioxidant | Upregulation/Increased Activity |

| Glutathione S-transferases (GSTs) | Conjugation and detoxification of electrophiles | Upregulation/Increased Activity |

| Heme Oxygenase-1 (HO-1) | Heme catabolism, antioxidant production | Upregulation |

| γ-glutamylcysteine synthetase (GCS) | Rate-limiting enzyme in glutathione (GSH) synthesis | Upregulation |

| Glutathione Reductase (GR) | Reduces oxidized glutathione (GSSG) back to GSH | Increased Activity |

| Catalase | Decomposition of hydrogen peroxide | Increased Activity |

| Superoxide (B77818) Dismutase (SOD) | Dismutation of superoxide radicals | Increased Activity |

Receptor Binding and Agonist/Antagonist Profiling (In Vitro/In Silico)

Currently, there is limited publicly available information from in vitro or in silico studies specifically detailing the receptor binding profile of this compound. The primary mechanisms of action for dithiolethiones appear to be centered on the modulation of intracellular signaling pathways like Nrf2 and NF-κB rather than direct, high-affinity binding to specific cell surface or nuclear receptors. nih.govnih.govnih.gov

However, profiling for potential receptor interactions is a critical step in drug discovery. Such investigations typically involve:

In Vitro Binding Assays: These experiments use radiolabeled ligands to determine if a test compound can compete for binding to a specific receptor in cell membrane preparations or tissue homogenates. A wide panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are usually screened. nih.gov

In Silico Docking and Screening: Computational methods are used to predict the binding affinity of a compound to the three-dimensional structures of various receptors. nih.gov These approaches can rapidly screen large virtual libraries of compounds against numerous potential protein targets, helping to identify potential on-target and off-target interactions and guide further experimental work. nih.gov

While some structurally distinct heterocyclic compounds have been designed to target specific receptors like dopamine (B1211576) or serotonin (B10506) receptors, the core dithiolethione pharmacophore is not classically associated with this type of activity. nih.gov Further research is required to determine if this compound has any significant affinity for known receptors.

Modulation of Gene Expression and Protein Synthesis Pathways (e.g., Nrf2 signaling)

The most significant impact of dithiolethiones on gene expression is mediated through the Nrf2 signaling pathway. nih.govnih.gov The activation of this pathway leads to a coordinated upregulation of a large battery of cytoprotective genes.

The mechanism proceeds as follows:

Disruption of Keap1-Nrf2 Complex: Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low. Dithiolethiones, being electrophilic, are thought to react with critical cysteine residues on the Keap1 protein. nih.gov

Nrf2 Stabilization and Nuclear Accumulation: This modification of Keap1 prevents it from binding to Nrf2. The newly stabilized Nrf2 is no longer targeted for degradation and accumulates in the cytoplasm, after which it translocates to the nucleus. nih.gov

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequence located in the promoter regions of its target genes. nih.gov

Upregulation of Cytoprotective Proteins: This binding event initiates the transcription and subsequent translation of numerous protective proteins, including the Phase 2 enzymes (NQO1, GSTs), antioxidant proteins (HO-1, catalase, SOD), and proteins involved in glutathione synthesis and regeneration. nih.govnih.gov

Studies have shown that this Nrf2-dependent gene expression is fundamental to the protective effects of dithiolethiones against chemical-induced toxicity and oxidative stress. nih.gov

Oxidative Stress Response and Antioxidant Mechanisms of Action

Dithiolethiones enhance the cellular defense against oxidative stress primarily through the Nrf2-dependent antioxidant mechanism. By inducing a suite of antioxidant enzymes, these compounds bolster the cell's capacity to neutralize ROS and other free radicals.

The key antioxidant mechanisms include:

Increased Glutathione (GSH) Levels: Dithiolethiones upregulate γ-glutamylcysteine synthetase, the enzyme responsible for the first and rate-limiting step in the synthesis of the major intracellular antioxidant, GSH.

Enhanced ROS Detoxification: They increase the expression and activity of enzymes that directly neutralize ROS. This includes catalase, which breaks down hydrogen peroxide, and superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide and oxygen.

Regeneration of Antioxidants: The activity of glutathione reductase is increased, which is vital for regenerating reduced GSH from its oxidized form (GSSG), thereby maintaining the cellular antioxidant pool.

This multifaceted antioxidant response makes cells more resilient to damage from various oxidative insults. Paradoxically, some studies suggest that dithiolethiones themselves may generate a low level of ROS, which could act as the initial signal to activate the Nrf2 pathway. nih.gov

Investigation of Anti-inflammatory Pathways and Immunomodulatory Effects in Cellular Models

Dithiolethiones exhibit significant anti-inflammatory properties, which are largely attributed to their ability to inhibit the NF-κB signaling pathway. researchgate.netnih.gov The NF-κB pathway is chronically active in many inflammatory diseases and cancers, driving the expression of genes involved in inflammation, immunity, and cell survival.

In various cellular models, dithiolethione derivatives have been shown to:

Inhibit NF-κB Transcriptional Activity: They prevent NF-κB from binding to its DNA consensus sites, thereby blocking the transcription of its target genes. nih.gov Some evidence points to a direct covalent modification of NF-κB subunits by the dithiolethione compounds. nih.gov

Reduce Pro-inflammatory Cytokine Production: As a consequence of NF-κB inhibition, dithiolethiones suppress the production and secretion of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Decrease Inflammatory Mediators: The expression of other NF-κB-regulated molecules involved in inflammation and tumor progression, such as the vascular endothelial growth factor (VEGF) and urokinase-type plasminogen activator (uPA), is also reduced. nih.gov

These effects, coupled with their antioxidant activity via Nrf2, provide a dual mechanism for combating conditions where oxidative stress and inflammation are intertwined. Studies on related compounds, such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-based fibrates, have confirmed potent anti-inflammatory action. nih.gov

Anti-proliferative Mechanisms in Cellular Models (e.g., S6K1 inhibition)

Dithiolethiones have demonstrated anti-proliferative effects in various cancer cell models. While the precise mechanisms are still under investigation and may be cell-type specific, several pathways have been implicated.

Induction of Apoptosis: Derivatives of the related compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione have been shown to induce apoptosis (programmed cell death) in human breast cancer cells (MDA-MB-231). nih.gov Chalcones, which share a similar structural motif, are also well-documented inducers of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins. mdpi.com

Cell Cycle Arrest: Many anti-proliferative agents work by halting the cell cycle at specific checkpoints. Chalcones have been shown to cause cell cycle arrest, often in the G2/M phase, preventing cancer cells from dividing. mdpi.com

Inhibition of Angiogenesis: Dithiolethiones have been reported to inhibit the proliferation of endothelial cells, a key step in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.

Table 2: Summary of Observed Anti-proliferative Effects of Dithiolethione Derivatives

| Cell Line | Compound Type | Observed Effect | Potential Mechanism |

| MDA-MB-231 (Breast Cancer) | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione derivative | Inhibition of proliferation and metastasis, induction of apoptosis | Not fully elucidated |

| Various Cancer Cells | Dithiolethiones (general) | Decreased cell viability | Inhibition of NF-κB, induction of apoptosis |

| Endothelial Cells | Dithiolethiones (general) | Inhibition of proliferation | Anti-angiogenic effects |

Role of Hydrogen Sulfide (B99878) Release in Biological Modulations

The biological activities of this compound are intrinsically linked to its capacity to function as a hydrogen sulfide (H₂S) donor. This characteristic places it within the broader class of 1,2-dithiole-3-thiones (DTTs), which are recognized for their ability to release H₂S and exert a range of pharmacological effects. While direct research on the 4-ethylphenyl derivative is limited, extensive studies on analogous compounds, such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) and the parent compound 3H-1,2-dithiole-3-thione (D3T), provide a strong basis for understanding its mechanism of action. The release of H₂S is a critical event that initiates a cascade of cellular responses, contributing to cytoprotective, anti-inflammatory, and neuroprotective outcomes.

Once released, H₂S acts as a gaseous signaling molecule, or gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), modulating a variety of physiological and pathological processes. nih.govresearchgate.net Its biological effects are multifaceted and concentration-dependent. At physiological concentrations, H₂S is known to exhibit significant cytoprotective effects against oxidative stress, a common factor in numerous diseases. nih.govnih.gov This protection is partly achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxifying enzymes, bolstering the cell's defense against oxidative damage. nih.govnih.gov

Furthermore, the H₂S released from DTTs plays a crucial role in modulating inflammation. Studies on related compounds have shown that they can suppress the activation of immune cells like dendritic cells and microglia, and inhibit the production of pro-inflammatory cytokines. nih.gov For instance, D3T has been shown to inhibit pathogenic Th1 and Th17 differentiation, which are key players in autoimmune inflammatory responses. nih.gov This anti-inflammatory action is a significant contributor to the therapeutic potential of H₂S-releasing compounds in inflammatory diseases.

In the context of neuroprotection, H₂S has been demonstrated to protect retinal and neuronal cells from various insults, including oxidative stress and ischemia/reperfusion injury. nih.govnih.gov The mechanisms underlying these neuroprotective effects are diverse and include the attenuation of apoptosis, reduction of lipid peroxidation, and modulation of ion channels. nih.govnih.gov The ability of DTTs to deliver H₂S to the central nervous system makes them promising candidates for the treatment of neurodegenerative diseases. nih.gov

It is important to note, however, that some of the biological activities of DTTs may not be solely attributable to H₂S release. The parent dithiolethione structures themselves have been shown to possess intrinsic pharmacological properties. nih.gov For example, anethole (B165797) trithione, a methoxy-substituted analogue, is a known choleretic and sialogogue. nih.gov Therefore, the biological modulations of this compound likely result from a combination of the effects of the intact molecule and the subsequent actions of the released H₂S.

To illustrate the biological potential of this compound, the following table summarizes key research findings from studies on closely related DTTs. These findings underscore the therapeutic avenues that may be explored with this class of compounds, driven primarily by their H₂S-donating capabilities.

| Compound | Model/System | Key Findings | Reference(s) |

| 3H-1,2-dithiole-3-thione (D3T) | Experimental Autoimmune Encephalomyelitis (EAE) mice | Delayed disease onset, reduced severity, suppressed dendritic cell and microglia activation, and inhibited pathogenic Th1/Th17 differentiation. | nih.gov |

| 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) based fibrates | High-fat diet-induced hyperlipidemic mice | Reduced serum triglyceride, total cholesterol, and LDL. Exhibited hepatoprotective effects by reducing liver lipid accumulation and damage. Showed potent antioxidant and anti-inflammatory action. | nih.gov |

| 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) derivatives of Brefeldin A | Human breast cancer cell line (MDA-MB-231) | Inhibited metastasis and induced apoptosis in a dose-dependent manner. | nih.gov |

| GYY4137 (a slow-releasing H₂S donor related to DTTs) | Rat aortic rings; Murine model of myocardial ischemia/reperfusion (MI/R) injury | Acted as a potent vasorelaxant through activation of KATP channels. Attenuated oxidative stress and apoptosis in MI/R injury via increased Bcl-2 expression and Nrf2 pathway activation. | nih.gov |

| L-cysteine (endogenous H₂S precursor) | Isolated bovine retina with H₂O₂-induced oxidative stress | Protected the neural retina against oxidative damage and prevented lipid peroxidation. | nih.gov |

These studies collectively highlight the significant role of H₂S release in the therapeutic effects of dithiolethiones, ranging from anti-inflammatory and immunomodulatory actions to metabolic regulation and anticancer activity. The data strongly suggest that this compound would share a similar mechanistic framework, with its specific potency and pharmacological profile being influenced by the 4-ethylphenyl substitution. Further research is warranted to delineate the precise H₂S-dependent and independent activities of this specific compound.

Structure Activity Relationship Sar Studies of 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione Analogs

Design and Synthesis of Structurally Modified Dithiole-3-thione Derivatives

The design of new dithiole-3-thione derivatives is often guided by a lead compound, such as 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione, with the goal of optimizing its biological activity. The synthesis of these analogs involves versatile chemical strategies that allow for the introduction of diverse functional groups and structural modifications.

A primary method for constructing the 3H-1,2-dithiole-3-thione core involves the sulfurization of appropriate precursors. nih.govmdpi.com One of the most common approaches is the reaction of 1,3-dicarbonyl compounds or their equivalents with sulfurating agents like Lawesson's reagent or elemental sulfur. mdpi.com For instance, the synthesis of 5-aryl-3H-1,2-dithiole-3-thiones can be achieved by heating a substituted acetophenone (B1666503) derivative with elemental sulfur. This method is robust and allows for the preparation of a wide array of derivatives with different substituents on the phenyl ring. mdpi.com

Another synthetic route involves the reaction of propargylamines with elemental sulfur, catalyzed by copper, which leads to the formation of the 1,2-dithiole-3-thione ring system. mdpi.com Modifications can also be introduced after the core structure is formed. For example, derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione have been synthesized and subsequently coupled with other molecules, such as brefeldin A, to create hybrid compounds with potential anticancer properties. nih.govresearchgate.net The synthesis of these complex derivatives showcases the chemical tractability of the dithiole-3-thione scaffold. nih.gov Furthermore, ring transformation reactions allow for the conversion of the 1,2-dithiole-3-thione ring into other heterocyclic systems, expanding the chemical space available for biological testing. nih.govnih.gov

The design strategy often involves creating a library of compounds where specific parts of the molecule are systematically altered. This includes modifying the substituents on the aryl ring, changing the aryl ring itself to a different aromatic or heteroaromatic system, and making alterations to the dithiole-3-thione ring. researchgate.netresearchgate.net

Systematic Variation of the Aryl Moiety and its Impact on Activity

The 5-aryl group is a critical component of the 1,2-dithiole-3-thione scaffold, and its electronic and steric properties significantly influence the biological activity of the compounds. Systematic variation of the substituents on this aryl moiety has been a key focus of SAR studies.

Research has shown that both the position and the nature of the substituent on the phenyl ring can have a dramatic effect on activity. For example, in a series of 5-benzylidene-thiazolidine-2,4-dione analogs, moving an ethoxy group from the para- (4-position) to the ortho- (2-position) on the phenyl ring resulted in a significant enhancement of antiproliferative and apoptosis-inducing activities. researchgate.net This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

In studies on 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives, the phenolic hydroxyl group is often used as a handle for further derivatization. The exploration of various ethers and esters at this position has led to the identification of compounds with potent cytotoxicity against cancer cell lines. nih.govresearchgate.net For instance, coupling with other bioactive molecules can produce hybrid compounds with improved pharmacological profiles. nih.gov

The electronic nature of the substituents also plays a crucial role. In a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, it was observed that electron-withdrawing groups (like Cl, F) on one of the aryl rings generally led to higher inhibitory potency against the 15-lipoxygenase enzyme compared to electron-donating groups (like OCH3). researchgate.net While this study is on a different heterocyclic system, the principles of aryl group modification are broadly applicable. Similar dependencies are observed in other classes of compounds where the substitution pattern on a phenyl ring dictates the antiplasmodial activity and selectivity. mdpi.com

The following table summarizes representative data from SAR studies focusing on the aryl moiety of dithiole-thione analogs and related structures.

| Base Scaffold | Aryl Moiety Variation | Observed Impact on Activity | Reference |

|---|---|---|---|

| 5-ene-thiazolidine-2,4-dione | Shift of ethoxy from 4- to 2-position on phenyl ring | Significantly improved inhibition of cell proliferation and induction of apoptosis | researchgate.net |

| 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | Derivatization of the 4-hydroxyl group (e.g., coupling with Brefeldin A) | Produced compounds with potent cytotoxicity against various cancer cell lines | nih.govresearchgate.net |

| 4,5-diaryl-1H-imidazole-2(3H)-thione | Electron-withdrawing groups (Cl, F) vs. electron-donating groups (OCH3) | Electron-withdrawing groups enhanced 15-lipoxygenase inhibition | researchgate.net |

| 3,4-disubstituted 1,2,5-oxadiazoles | Substitution pattern on the 4-phenyl moiety | Strongly influenced antiplasmodial activity and selectivity | mdpi.com |

Heterocyclic Ring Modifications and Their Influence on Biological Profile

Alterations to the core heterocyclic structure are a cornerstone of SAR studies, providing insights into the essentiality of the ring system for biological activity. For 1,2-dithiole-3-thiones, this involves modifying the dithiolethione ring itself or replacing it with other heterocyclic scaffolds.

The 1,2-dithiole-3-thione ring is known for its unique chemical reactivity, including the ability to undergo ring transformations into other heterocyclic systems. nih.govnih.gov These transformations can involve the replacement of one or both sulfur atoms, leading to new classes of compounds with potentially different biological profiles. nih.gov The synthesis of related sulfur-containing heterocycles, such as thiazoles and thiadiazoles, has been extensively explored due to their wide range of pharmacological activities, including anticancer and anti-inflammatory effects. researchgate.netmdpi.com

Studies on related heterocyclic systems demonstrate the impact of ring modification. For example, the fusion of a 1,3,4-thiadiazole (B1197879) ring with other five-membered heterocycles like thiazole (B1198619) or imidazole (B134444) can result in bicyclic systems with enhanced biological activity compared to their individual components. researchgate.net This strategy of creating condensed heterocyclic systems is a powerful tool for developing new therapeutic agents.

The conformational properties of the heterocyclic ring also play a role. For instance, studies on thiazole-containing amino acids have shown that the thiazole ring influences the conformational preferences of the peptide backbone, which can be crucial for its biological function. nih.gov This suggests that even subtle changes in the geometry of the heterocyclic ring can have significant biological consequences.

The replacement of the dithiole-3-thione core with other scaffolds is another important strategy. By comparing the activity of dithiole-3-thiones with their isosteres (molecules with a similar shape and volume), researchers can determine which structural features of the ring are essential for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dithiole-3-thione Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular properties that drive biological effects.

For 1,2-dithiole-3-thione analogs, QSAR studies have been performed to correlate their structural features with their activity as inducers of detoxication enzymes. researchgate.net In one such study, a multiple linear regression (MLR) approach was used to develop models based on a variety of molecular descriptors. These descriptors included electronic properties (e.g., charges on specific atoms like qS2, qC3), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP). researchgate.net

The resulting QSAR models were able to predict the specific activity of these compounds with a high degree of correlation between the experimental and predicted values. researchgate.net Such models are validated using techniques like leave-one-out cross-validation and by testing their predictive power on an external set of molecules. researchgate.net The success of these models indicates their utility in guiding the design of new, more potent dithiole-3-thione derivatives.

The general approach in 3D-QSAR involves aligning a set of active molecules and generating fields (steric, electrostatic, hydrophobic, etc.) around them. nih.govnih.gov The resulting contour maps provide a visual representation of the regions where specific properties are favorable or unfavorable for activity, offering a clear roadmap for structural modification. nih.gov

The following table presents a conceptual summary of descriptors used in QSAR models for dithiole-3-thione scaffolds.

| QSAR Model Parameter/Descriptor | Description | Significance in Modeling | Reference |

|---|---|---|---|

| Electronic (e.g., qS2, qC5) | Partial atomic charges on specific atoms of the dithiole-3-thione ring. | Indicates the importance of electronic interactions with the biological target. | researchgate.net |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Reflects the compound's ability to cross cell membranes and its hydrophobic interactions. | researchgate.net |

| Steric (e.g., Molecular Volume, Surface Area) | Descriptors related to the size and shape of the molecule. | Defines the spatial requirements of the binding site. | researchgate.net |

| Quantum Chemical (e.g., HOMO/LUMO energies) | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | researchgate.net |

Conformational Analysis and Bioactive Conformation Determination

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energy associated with these different arrangements. Determining the bioactive conformation—the specific 3D shape a molecule adopts when it binds to its biological target—is a critical step in drug design. nih.gov

For flexible molecules like this compound and its analogs, a variety of experimental and computational techniques are employed to understand their conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like 2D-NOESY and 2D-ROESY, can provide information about the spatial proximity of different atoms in the molecule in solution. mdpi.com These experimental data can then be used in conjunction with computational methods.

Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), are used to predict the lowest energy conformations of a molecule. nih.govmdpi.com By comparing the computationally predicted structures with experimental NMR data, a more accurate picture of the molecule's conformational landscape can be obtained. mdpi.com

The determination of the bioactive conformation is often an iterative process. It can be inferred by studying highly active, conformationally constrained analogs. nih.gov If a rigid analog that is locked into a specific shape shows high activity, it is likely that this shape mimics the bioactive conformation of the more flexible parent molecule. nih.gov For example, the bioactive conformation of Taxol was confirmed by designing and synthesizing bridged analogs that were constrained to adopt the proposed binding shape, and these analogs were found to be highly active. nih.gov

In the context of dithiole-3-thiones, understanding the preferred orientation of the 5-aryl group relative to the dithiole-3-thione ring is crucial. The planarity and rotational barriers of the molecule will dictate how it can present its functional groups to the binding site of a protein. X-ray crystallography of dithiole-3-thione derivatives has shown that the quasibicyclic part of the molecule can be planar, which influences its interaction with biological targets. mdpi.com

Advanced Applications and Methodological Contributions of 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione

Potential as a Spectroscopic Probe in Chemical Biology Research

The inherent structural features of the 1,2-dithiole-3-thione scaffold make it a promising candidate for the development of spectroscopic probes. The core ring system is a chromophore, and its photophysical properties can be modulated by substituents and its local environment. The potential of 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione as a probe stems from its sulfur-rich nature, which can interact with specific biological targets, including reactive sulfur species (RSS). researchgate.net

The development of fluorescent probes for biological analytes often relies on modulating processes like Internal Charge Transfer (ICT), which can be influenced by the electronic nature of substituents on a fluorophore. nih.gov Conceptually, the this compound moiety could serve as a recognition unit that, upon interaction with an analyte, alters the electronic properties of an attached fluorophore (e.g., a naphthalimide or BODIPY dye), leading to a detectable change in fluorescence emission (a "turn-on" or "turn-off" response). nih.govresearchgate.net For instance, probes have been designed where a reaction with sulfane sulfur triggers a chemical transformation that unmasks a fluorescent signal. researchgate.net The dithiolethione moiety itself could be reactive toward certain biological species, and this reaction could be engineered to produce a spectroscopic change.

Below is a conceptual table outlining the potential properties of a probe based on this compound.

| Property | Conceptual Feature for a Spectroscopic Probe | Rationale |

| Recognition Moiety | The 1,2-dithiole-3-thione ring system | The sulfur atoms can interact with or react to specific biological analytes, such as reactive sulfur, oxygen, or nitrogen species. |

| Transduction Mechanism | Modulation of Internal Charge Transfer (ICT) or Förster Resonance Energy Transfer (FRET) | Interaction with the target analyte could alter the electron-donating or -withdrawing properties of the dithiolethione unit, affecting the photophysics of a linked fluorophore. |

| Signal Output | Change in fluorescence intensity or a ratiometric shift in emission wavelength | Provides a measurable signal corresponding to the concentration or presence of the target analyte. Ratiometric probes offer built-in correction for environmental variables. nih.gov |

| Targeting | Functionalization of the ethylphenyl group | The phenyl ring provides a site for chemical modification to introduce moieties that can direct the probe to specific cellular compartments, such as the mitochondria or endoplasmic reticulum. nih.gov |

This table is based on conceptual principles of spectroscopic probe design.

Role in Materials Science: Organic Semiconductors and Optoelectronic Devices (Conceptual)

Sulfur-containing heterocycles are fundamental building blocks in the field of materials science, particularly for organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The interest in these compounds is due to the ability of sulfur's d-orbitals and lone pair electrons to participate in π-conjugation and facilitate intermolecular interactions, which are crucial for charge transport. rsc.orgnih.gov

The compound this compound possesses several features that make it a molecule of interest for conceptual applications in organic electronics:

Sulfur-Rich Core: The dithiolethione ring contains three sulfur atoms, which can lead to significant intermolecular S---S and S---π interactions. These interactions help to organize molecules in the solid state, creating pathways for charge carriers to move between adjacent molecules, a critical factor for high charge mobility. rsc.org

Planarity and π-Stacking: The planar nature of the dithiolethione ring is conducive to π-π stacking, another key interaction that promotes charge transport in organic semiconductor films.

Precursor to Conducting Materials: Historically, 1,2-dithiole-3-thiones have served as precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) vinylogues, which are essential components in creating organic conductors and photoconductive materials. researchgate.net Metal complexes of related dithiolene ligands are also pillars of molecular conductor research. rsc.orgnih.gov

Modulation of Properties: The 4-ethylphenyl substituent influences the compound's solubility in organic solvents, which is important for solution-based processing of thin films. It also affects the solid-state packing of the molecules, thereby influencing the electronic properties of the resulting material.

The conceptual role of this compound is summarized in the table below.

| Feature | Relevance to Materials Science | Potential Application |

| Sulfur-rich heterocyclic core | Promotes intermolecular S---S and S---π interactions, facilitating charge transport. rsc.org | Active layer in Organic Field-Effect Transistors (OFETs). |

| Planar aromatic structure | Enables efficient π-π stacking in the solid state. | p-Type organic semiconductor material. |

| 4-Ethylphenyl group | Enhances solubility for solution processing and modifies molecular packing. | Printable electronic components. |

| Dithiolene-like scaffold | Potential to form charge-transfer complexes or radical-ion salts. | Component in molecular conductors or magnetic materials. researchgate.net |

This table outlines the conceptual applications of the compound based on the known properties of sulfur-rich heterocycles.

Application as a Ligand in Coordination Chemistry and Catalysis

Heterocyclic thiones represent a versatile class of sulfur-donor ligands in coordination chemistry. researchgate.net The thione group (C=S) contains a soft donor sulfur atom that preferentially binds to soft metal ions like Cu(I), Ag(I), Pd(II), and Pt(II). acs.orgnih.govresearchgate.net The compound this compound has multiple potential coordination sites, making it a candidate for forming diverse metal complexes.

The primary coordination site is the exocyclic thione sulfur. Furthermore, one of the adjacent endocyclic sulfur atoms of the dithiole ring can also participate in binding, allowing the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. This chelation enhances the stability of the resulting complex. The coordination of the thione ligand to a metal center can be readily monitored by infrared (IR) spectroscopy, as it typically results in a discernible shift of the C=S stretching frequency. acs.org

The potential coordination modes are detailed in the following table:

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination occurs exclusively through the exocyclic thione sulfur atom. | Fe(II), Co(II), Cu(I), Zn(II) acs.orgresearchgate.net |

| Bidentate (Chelating) | Coordination involves both the exocyclic thione sulfur and an adjacent ring sulfur atom. | Pd(II), Pt(II), Ni(II) |

| Bridging | The ligand bridges two or more metal centers, potentially using different sulfur atoms. | Ag(I), Cu(I) nih.gov |

The ability to form stable complexes suggests potential applications in catalysis. A metal center coordinated by the dithiolethione ligand would have a specific electronic environment that could facilitate catalytic transformations. For example, such complexes could be explored as catalysts in cross-coupling reactions or oxidation/reduction processes, where the sulfur-rich ligand environment can stabilize different oxidation states of the metal center.

Development of Analytical Methods for the Detection and Quantification of Dithiole-3-thiones (Focus on Method Development)

The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and presence of dithiole-3-thiones in various matrices. For related compounds used in biological studies, a range of methods has been employed, focusing on sensitivity and specificity.

Methodological approaches for the detection and quantification of this compound can be categorized as follows:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard approach, leveraging the chromophoric nature of the dithiolethione ring. For higher sensitivity and specificity, especially in complex biological samples like plasma or tissue homogenates, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. These techniques allow for precise quantification and structural confirmation.

Spectroscopic and Colorimetric Assays: In a biological context, the activity of dithiolethiones is often assessed indirectly. For instance, the induction of antioxidant enzymes or pathways can be quantified using kits that measure enzyme activity or reporter gene expression (e.g., luciferase assays for Nrf2 activation). nih.gov While not a direct measurement of the compound itself, these methods are vital for pharmacological profiling.

Elemental Analysis: A classic qualitative method for confirming the presence of sulfur in an organic compound is the Lassaigne's test (sodium fusion test). The resulting sodium sulfide (B99878) can be detected by adding sodium nitroprusside, which produces a violet color, or lead acetate, which forms a black precipitate of lead sulfide. youtube.com

The table below summarizes potential analytical methods for this compound.

| Method Type | Technique | Focus of Method |

| Quantitative Analysis | HPLC-UV, LC-MS/MS | Precise measurement of the compound's concentration in biological fluids, environmental samples, or reaction mixtures. |

| Biological Activity Assay | ELISA, Luciferase Reporter Assay | Indirect quantification of the compound's biological effect, such as the induction of specific proteins or signaling pathways. nih.gov |

| Qualitative Identification | Sodium Fusion Test | Classical chemical test to confirm the presence of sulfur in the molecule. youtube.com |

| Structural Elucidation | NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry | Confirmation of the chemical structure and identification of metabolites or degradation products. |

Contribution to Fundamental Understanding of Sulfur Heterocycles Chemistry

The study of 3H-1,2-dithiole-3-thiones, including substituted variants like this compound, has significantly contributed to the fundamental knowledge of sulfur heterocyclic chemistry. nih.govnih.gov This class of compounds serves as a platform for exploring the synthesis, reactivity, and unique properties of polysulfur systems.

Key contributions include:

Advancement of Synthetic Methodologies: Research into the synthesis of the 1,2-dithiole-3-thione core has led to the development and optimization of various sulfurization reactions. mdpi.com Common methods include the reaction of 3-oxoesters with sulfurating agents like Lawesson's reagent or mixtures of P₄S₁₀ and elemental sulfur. nih.gov Other important routes involve the cyclization of alkynes, α-enolic dithioesters, or iso-propenyl derivatives. nih.govmdpi.com The use of reagents like disulfur (B1233692) dichloride (S₂Cl₂) has also been established as a powerful tool for constructing this heterocyclic ring. nih.govresearchgate.net

Exploration of Novel Reactivity: 1,2-dithiole-3-thiones are versatile precursors for other heterocyclic systems. They undergo diverse ring transformations and 1,3-dipolar cycloaddition reactions, allowing for the synthesis of a wide array of other sulfur- and nitrogen-containing heterocycles. nih.govnih.gov

Understanding Structure and Bonding: The study of these molecules provides insight into the nature of sulfur-sulfur bonds and non-bonded intramolecular interactions. For example, X-ray diffraction studies on certain derivatives have revealed short S---S distances, indicating stabilizing intramolecular interactions that influence the molecule's conformation and reactivity. nih.gov The chemistry of these compounds is central to the broader field of sulfur-rich molecules, which have applications ranging from medicine to materials science. researchgate.netdntb.gov.ua

The systematic investigation of how substituents, such as the 4-ethylphenyl group, influence the reactivity and properties of the dithiolethione ring continues to expand the foundational principles of physical organic and heterocyclic chemistry.

Future Research Directions and Unexplored Avenues for 5 4 Ethylphenyl 3h 1,2 Dithiole 3 Thione

Integration with Advanced High-Throughput Screening Technologies

The initial exploration of the biological activities of 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione would be significantly accelerated by the integration of advanced high-throughput screening (HTS) technologies. HTS allows for the rapid assessment of a compound's effects on a multitude of biological targets. By employing HTS, researchers can efficiently screen this compound against extensive libraries of enzymes, receptors, and cell lines to identify potential therapeutic targets. This approach is crucial for uncovering novel bioactivities that may not be apparent from its structural similarity to other compounds. For instance, studies on related dithiole-3-thione derivatives have revealed their potential in areas such as cancer therapy and the management of metabolic disorders. nih.govnih.gov

Interactive Data Table: Potential High-Throughput Screening Assays

| Assay Type | Target Class | Potential Application |

|---|---|---|

| Cell-Based Assays | Cancer Cell Lines (e.g., A549, HepG2, MDA-MB-231) | Anticancer Drug Discovery |

| Enzyme Inhibition Assays | Kinases, Proteases | Targeted Therapy Development |

| Receptor Binding Assays | G-Protein Coupled Receptors (GPCRs) | Neurological and Metabolic Disease Research |

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The advancement of research into this compound is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While traditional methods for synthesizing dithiole-3-thiones exist, they often involve harsh reaction conditions and may result in low yields. nih.gov Future research should focus on exploring innovative synthetic routes that are not only high-yielding but also environmentally benign.

One promising avenue is the use of microwave-assisted organic synthesis. This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related compounds like 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione. researchgate.net Another key area of exploration is the utilization of elemental sulfur in novel, atom-economical reactions. nih.gov The development of catalytic systems, potentially involving transition metals, could also lead to more efficient and selective syntheses. nih.gov

Deeper Mechanistic Insights into Biological Interactions at the Atomic Level

A fundamental understanding of how this compound interacts with biological macromolecules is paramount for its rational development as a therapeutic agent or research tool. Future investigations should aim to elucidate these interactions at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its biological targets.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be employed to study the dynamics of these interactions in solution. Understanding the precise binding mode, including the key amino acid residues involved and the conformational changes induced upon binding, will be critical for structure-activity relationship (SAR) studies and the design of more potent and selective analogs.

Development of Multi-modal Research Approaches Combining Experimental and Computational Techniques

The synergy between experimental and computational methods offers a powerful strategy for accelerating research into this compound. Molecular docking and molecular dynamics (MD) simulations can be used to predict potential biological targets and to refine our understanding of binding interactions. mdpi.com These computational models can guide experimental work by prioritizing compounds for synthesis and biological evaluation.

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. mdpi.com This integrated, multi-modal approach will not only streamline the research process but also provide a more comprehensive understanding of the compound's properties.

Emerging Roles in Interdisciplinary Scientific Fields

The unique chemical properties of the 1,2-dithiole-3-thione core suggest that this compound may have applications beyond the realm of medicinal chemistry. Future research should explore its potential in emerging interdisciplinary fields.

In material science , the sulfur-rich nature of this compound could be exploited for the development of novel organic conductors, semiconductors, or as a component in advanced battery technologies. The polarizability and redox chemistry of the dithiole-thione moiety are particularly noteworthy in this context. mdpi.com